8-Chloro-2-ethoxy-1,5-naphthyridine
Description
Properties
IUPAC Name |
8-chloro-2-ethoxy-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-9-4-3-8-10(13-9)7(11)5-6-12-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTQROPNZVNFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-ethoxy-1,5-naphthyridine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in halogenated compounds, substitution reactions can replace the chlorine atom with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted naphthyridines .
Scientific Research Applications
Chemistry
8-Chloro-2-ethoxy-1,5-naphthyridine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.
Types of Reactions :
- Oxidation : Can introduce additional functional groups.
- Reduction : Alters specific functional groups.
- Substitution : Commonly replaces the chlorine atom with other groups.
Biology
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity :
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown effective antibacterial activity against various pathogens.
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Medicine
The compound has been explored for its potential therapeutic applications, particularly in drug development aimed at cancer treatment.
Anticancer Activity :
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects on human breast cancer cells (MCF7), the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 8-Chloro-2-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Position and Reactivity :
- The 2-ethoxy group in 8-Chloro-2-ethoxy-1,5-naphthyridine facilitates nucleophilic displacement reactions more readily than 3-substituted analogs due to reduced steric hindrance .
- 2,8-Dichloro-1,5-naphthyridine exhibits distinct AB coupling systems in NMR spectra (e.g., H₃/H₄ and H₆/H₇ protons), whereas ethoxy substitution at position 2 alters electron distribution, shifting proton environments .
Electronic and Steric Effects: Methoxy and ethoxy groups at position 2 donate electrons via resonance, stabilizing the naphthyridine core. Fluorine at position 3 (8-Chloro-3-fluoro-1,5-naphthyridine) introduces electron-withdrawing effects, enhancing metabolic stability but reducing solubility .
Biological Activity :
- 1,5-Naphthyridines with alkoxy groups at position 2 are prominent in kinase inhibitor design (e.g., DYRK1A inhibitors). Ethoxy derivatives may exhibit prolonged half-lives due to increased lipophilicity compared to methoxy analogs .
- 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine (CAS: 915977-11-6) demonstrates enhanced antibacterial activity, attributed to fluorine’s electronegativity and methoxy’s directional effects .
Synthetic Challenges :
- Ethoxy substitution requires longer reaction times and higher temperatures compared to methoxy, as seen in the preparation of 2-methoxy-1,5-naphthyridine (75% yield in 4 hours) vs. ethoxy derivatives (unreported yields, likely lower) .
- Halogen exchange (e.g., Cl to F) at position 3 necessitates specialized reagents, limiting scalability .
Biological Activity
8-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound classified under naphthyridines, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is CHClNO, and it is characterized by its unique structural features that influence its biological interactions and mechanisms of action.
The key chemical properties of this compound include:
- Molecular Weight : 208.644 g/mol
- LogP : 2.6819 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 35.01 Ų
These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound acts as a ligand, binding to specific proteins or metal ions, thereby influencing cellular pathways. This interaction can modulate several biological processes, including:
- Antimicrobial activity
- Anticancer effects
- Potential neuroprotective roles
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds possess good antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the chloro and ethoxy groups enhances their efficacy compared to other naphthyridine derivatives .
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| 3-{4-(3-bromobenzylideneamino)-5-mercapto-4 | Pseudomonas aeruginosa | 16 µg/mL |
| Neisseria gonorrhoeae | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific kinases involved in cancer progression suggests its role as a potential chemotherapeutic agent .
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of several naphthyridine derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. This indicates a promising avenue for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other related compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple strains |
| 1,5-Naphthyridine | Low | Moderate | Less effective due to lack of substituents |
| 2-Chloro-1,5-naphthyridine | Moderate | Low | Limited activity compared to target compound |
Q & A
Q. What are the primary synthetic routes for 8-Chloro-2-ethoxy-1,5-naphthyridine, and how are reaction conditions optimized to prevent undesired substitutions?
The synthesis typically involves halogenation of the 1,5-naphthyridine core followed by nucleophilic substitution. For example, halogeno-1,5-naphthyridines (e.g., 2,6-dichloro derivatives) can undergo selective ethoxylation at position 2 using sodium ethoxide in anhydrous ethanol under reflux, while preserving the chloro group at position 7. Reaction optimization includes controlling temperature (90–110°C), solvent polarity, and stoichiometric ratios to minimize side reactions like hydrolysis or displacement of other substituents .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ethoxy group integration.
- Elemental analysis (e.g., C, H, N, Cl content) to verify purity (>98%) .
- UV-Vis spectroscopy to monitor reaction progress (e.g., λmax shifts during substitution reactions) .
- HPLC or GC-MS for quantitative purity assessment, particularly to detect residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported reaction yields when introducing functional groups at specific positions on the 1,5-naphthyridine core?
Contradictions often arise from variable reaction conditions (e.g., solvent choice, catalyst loading, or moisture sensitivity). To resolve these:
Q. What mechanistic approaches are recommended to elucidate the regioselectivity of nucleophilic substitutions in this compound derivatives?
Mechanistic studies should combine:
- Kinetic isotope effects to identify rate-determining steps in substitution reactions .
- Computational modeling (DFT calculations) to map electron density distributions and predict reactive sites .
- Competitive reactivity experiments (e.g., comparing Cl vs. Br substituents under identical conditions) to assess leaving group effects .
Q. How can researchers evaluate the biological activity of this compound derivatives while controlling for structural analogs?
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at positions 2 (ethoxy) and 8 (chloro).
- Use in vitro assays (e.g., enzyme inhibition or antimicrobial susceptibility testing) with positive/negative controls (e.g., unsubstituted 1,5-naphthyridine) .
- Validate specificity via molecular docking to compare binding affinities with target proteins .
Data Contradiction Analysis
Q. How should conflicting data on the stability of this compound under acidic conditions be resolved?
Discrepancies may stem from differences in acid strength or reaction duration. To clarify:
- Replicate experiments using standardized conditions (e.g., 1M HCl vs. 5M HCl at 25°C vs. reflux) .
- Monitor degradation via TLC or LC-MS to identify intermediates (e.g., hydrolysis to naphthyridinones) .
- Cross-reference findings with analogous compounds (e.g., 4-chloro-2-methoxy derivatives) to assess substituent effects on stability .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as halogenated naphthyridines may release toxic fumes upon decomposition .
- Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the ethoxy group .
- Follow waste disposal protocols for halogenated organics (e.g., incineration with scrubbing for HCl emissions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
